Fluoroacetic acid F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

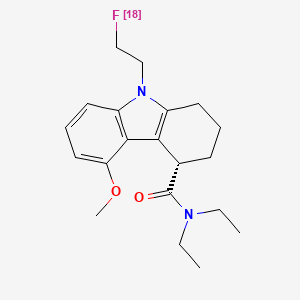

- (chemical formula:

- This compound is used in positron emission tomography (PET) imaging, where its radioactivity allows for non-invasive visualization of biological processes in living organisms.

Fluoroacetic acid F-18: CH2FCOOH

) is a radioactive compound containing the isotope fluorine-18 (18F). It has a molecular weight of approximately 77.045 Da .Preparation Methods

- The synthesis of 18F-fluoroacetic acid involves cyclotron or linear accelerator bombardment of pure water or concentrated heavy water (18O water) with high-energy protons (approximately 18 MeV). This produces a solution containing 18F anions.

- The resulting solution immediately undergoes chemical reactions with other compounds (e.g., glucose) to synthesize the desired radiopharmaceutical .

Chemical Reactions Analysis

- Common reagents include nucleophiles (such as alcohols) and acid catalysts.

- Major products depend on the specific reaction conditions and substrates.

18F-fluoroacetic acid: can participate in various reactions, including:

Scientific Research Applications

Medical Imaging: As a PET radiotracer, it helps visualize metabolic processes, tumor growth, and organ function.

Drug Development: Researchers use it to study drug distribution and pharmacokinetics.

Biochemical Studies: Investigating metabolic pathways and enzyme activity.

Neuroscience: Studying brain function and neurodegenerative diseases.

Mechanism of Action

- It can be incorporated into cellular metabolites, providing information on metabolic rates.

- Molecular targets include enzymes involved in the citric acid cycle (e.g., aconitase).

18F-fluoroacetic acid: enters cells via transporters and undergoes intracellular metabolism.

Comparison with Similar Compounds

- Similar compounds include other radiotracers (e.g., 18F-FDG) and non-radioactive acetic acid derivatives.

18F-fluoroacetic acid: is unique due to its radioactivity and specific applications.

Properties

CAS No. |

7574-44-9 |

|---|---|

Molecular Formula |

C2H3FO2 |

Molecular Weight |

77.04 g/mol |

IUPAC Name |

2-(18F)fluoranylacetic acid |

InChI |

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/i3-1 |

InChI Key |

QEWYKACRFQMRMB-KTXUZGJCSA-N |

Isomeric SMILES |

C(C(=O)O)[18F] |

Canonical SMILES |

C(C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)

![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)